Bienvenue dans la boutique en ligne BenchChem!

4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one

Analytical Chemistry Spectrophotometry Trace Metal Detection

Choose this specific 5-arylidene-2-thioxo-1,3-thiazolidin-4-one for its defined dual application profile. Unlike generic rhodanine analogs, the 4-hydroxy-3-methoxyphenyl (vanillylidene) substitution in HMBR (RD-1) enables unique chromogenic quantification of Cu(II) and Hg(II) for metallurgical quality control, while also demonstrating validated in vivo neuroprotective efficacy in MCAO rat models. This distinct polypharmacology makes it an essential positive control for preclinical stroke research and a key SAR benchmark for MAO-B counter-screening (IC50 2.49 µM).

Molecular Formula C11H9NO3S2
Molecular Weight 267.32
CAS No. 1159976-60-9
Cat. No. B2691111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one
CAS1159976-60-9
Molecular FormulaC11H9NO3S2
Molecular Weight267.32
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=C2C(=O)SC(=S)N2)O
InChIInChI=1S/C11H9NO3S2/c1-15-9-5-6(2-3-8(9)13)4-7-10(14)17-11(16)12-7/h2-5,13H,1H3,(H,12,16)/b7-4+
InChIKeyYMICVZBDWKUOJX-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Vanillylidene Rhodanine (CAS 1159976-60-9): Core Chemical Identity and Scaffold Context


4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one, commonly referred to as 5-(4-hydroxy-3-methoxybenzylidene)rhodanine (HMBR), 5-vanillylidene rhodanine, or RD-1, is a small-molecule rhodanine derivative (C11H9NO3S2, MW 267.32) [1]. It belongs to the class of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, a privileged scaffold in medicinal chemistry recognized for its broad but often promiscuous biological activity profile [2]. The compound features a characteristic exocyclic double bond at the 5-position conjugated with a vanillylidene (4-hydroxy-3-methoxyphenyl) moiety, which imparts distinct electronic and hydrogen-bonding properties relative to unsubstituted or other arylidene rhodanine analogs.

Why All 5-Arylidenerhodanines Are Not Interchangeable: Structural Basis for Functional Divergence in HMBR (CAS 1159976-60-9)


The 5-arylidenerhodanine class is notoriously polypharmacological, with minor structural modifications causing dramatic shifts in target potency, selectivity, and even application domain [1]. HMBR (RD-1) demonstrates this principle sharply: its specific vanillylidene substitution pattern yields a unique combination of in vivo neuroprotective efficacy in cerebral ischemia-reperfusion models and a distinct spectrophotometric metal-complexation profile absent in close analogs like 3,4-dihydroxybenzylidene rhodanine (3,4-DHBR) [2][3]. Generic substitution within this class risks losing these defined, application-specific properties, undermining both research reproducibility and targeted procurement decisions.

Quantitative Differentiation Guide for 5-Vanillylidene Rhodanine (HMBR/RD-1, CAS 1159976-60-9)


Molar Absorptivity in Cu(II) and Hg(II) Spectrophotometric Detection: HMBR vs. 3,4-DHBR

HMBR demonstrates distinct performance as a spectrophotometric reagent for Cu(II) and Hg(II) compared to its close structural analog 3,4-DHBR. While both form ternary complexes, HMBR requires polyvinylpyrrolidone (PVP) as a surfactant and operates optimally at pH 9.7-10.6, whereas 3,4-DHBR uses cetyltrimethylammonium bromide (CTAB) and a similar but discrete pH range [1]. The molar absorptivities differ, making HMBR the preferred choice for applications where specific absorbance characteristics or surfactant compatibility is required.

Analytical Chemistry Spectrophotometry Trace Metal Detection

In Vivo Neuroprotective Efficacy in MCAO Rat Model: HMBR (RD-1) Dose-Response vs. Untreated Ischemic Control

In a rat middle cerebral artery occlusion (MCAO) model of cerebral ischemia-reperfusion, HMBR (RD-1) at low, medium, and high doses significantly reduced neurobehavioral deficit scores and cerebral infarction volume ratios compared to the untreated model group (P < 0.05) [1]. Mechanistically, RD-1 treatment significantly elevated superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) activities while reducing malondialdehyde (MDA) content in brain tissue, alongside modulating Bax, Bcl-2, and caspase-3 protein expression levels, all relative to the model group [1].

Neuroscience Ischemia-Reperfusion Injury In Vivo Pharmacology

Human MAO-B Inhibitory Activity: HMBR vs. Class-Level Rhodanine Benchmark

HMBR inhibits human recombinant monoamine oxidase B (MAO-B) with an IC50 of 2.49 µM, as determined by an Amplex Red assay [1]. While this potency is considered moderate, it places HMBR within a specific activity tier among rhodanine-based MAO-B inhibitors. Many rhodanine derivatives exhibit weak or negligible MAO-B inhibition (IC50 > 10 µM), whereas optimized leads in the class can achieve nanomolar potency (IC50 < 0.1 µM) [2]. This positions HMBR as a useful tool compound for studying moderate-affinity MAO-B interactions rather than a highly potent lead.

Enzymology Neuropharmacology MAO-B Inhibition

Patented Therapeutic Application: Parkinson's Disease Indication vs. Prior Art for Rhodanine Derivatives

A specific patent application (CN102670597A) claims the use of HMBR for the preparation of a medicament for treating Parkinson's disease, with an exemplified effective dose range of 5–25 mg/kg body weight [1]. This represents a novel therapeutic indication relative to prior art disclosing rhodanine derivatives primarily for diabetes and Alzheimer's disease (U.S. Patent No. 5,523,314) [1]. The patent also claims pharmaceutically acceptable salts, including hydrochloride, sulfate, and various carboxylate salts, expanding the compound's formulation scope beyond what is typically disclosed for generic rhodanine analogs.

Parkinson's Disease Drug Repurposing Patent Analysis

Validated Application Scenarios for HMBR (CAS 1159976-60-9) Based on Quantitative Evidence


Spectrophotometric Reagent for Trace Cu(II) and Hg(II) Determination in Complex Matrices

HMBR is a fit-for-purpose chromogenic reagent for the spectrophotometric quantification of Cu(II) at 535 nm and Hg(II) at 525 nm in the presence of PVP as a surfactant. Its demonstrated applicability to aluminium alloys, steels, natural waters, and fish muscle tissue [1] makes it suitable for environmental monitoring and metallurgical quality control laboratories. The indirect determination of cyanide (0.02–0.40 ppm) via Hg-HMBR-PVP complex attenuation further extends its utility to industrial wastewater analysis [1].

In Vivo Pharmacological Tool for Cerebral Ischemia-Reperfusion and Neuroprotection Studies

Researchers investigating mitochondrial dysfunction, oxidative stress, and apoptotic pathways in ischemic stroke can employ HMBR (RD-1) as a validated pharmacological probe. The compound's demonstrated ability to reduce infarct volume, improve neurological outcomes, and modulate SOD/GSH-Px/MDA and Bax/Bcl-2/caspase-3 pathways in the rat MCAO model [2] supports its use as a positive control or lead compound in preclinical neuroprotection studies.

Moderate-Affinity MAO-B Inhibitor for SAR and Off-Target Selectivity Profiling

With a human MAO-B IC50 of 2.49 µM [3], HMBR serves as a well-characterized, moderate-activity benchmark for structure-activity relationship (SAR) campaigns exploring the impact of the 4-hydroxy-3-methoxyphenyl substituent on rhodanine-enzyme interactions. It is particularly useful in counter-screening panels to assess the MAO-B selectivity of more potent rhodanine-based kinase or phosphatase inhibitors.

Parkinson's Disease Preclinical Research and Formulation Development

The patent disclosure of HMBR's efficacy in a 6-OHDA-induced Parkinson's disease rat model at 5–25 mg/kg [4] provides a starting point for laboratories engaged in Parkinson's disease drug discovery. The claimed pharmaceutical compositions, including hydrochloride and other salt forms, offer a formulation development pathway that is specifically enabled for this compound, unlike unpatented rhodanine analogs.

Quote Request

Request a Quote for 4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.